Acetic acid;cyclopent-4-ene-1,3-diol Acetic acid;cyclopent-4-ene-1,3-diol
Brand Name: Vulcanchem
CAS No.: 60389-71-1
VCID: VC19571905
InChI: InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4)
SMILES:
Molecular Formula: C9H16O6
Molecular Weight: 220.22 g/mol

Acetic acid;cyclopent-4-ene-1,3-diol

CAS No.: 60389-71-1

Cat. No.: VC19571905

Molecular Formula: C9H16O6

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;cyclopent-4-ene-1,3-diol - 60389-71-1

Specification

CAS No. 60389-71-1
Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
IUPAC Name acetic acid;cyclopent-4-ene-1,3-diol
Standard InChI InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4)
Standard InChI Key JJEHYSMYFIUVAN-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.CC(=O)O.C1C(C=CC1O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Acetic acid;cyclopent-4-ene-1,3-diol is a co-crystal or salt formed between cyclopent-4-ene-1,3-diol and acetic acid. The cyclopentene ring features a cis-diol configuration at the 1- and 3-positions, with an unsaturated double bond at the 4-position . The acetic acid molecules interact with the diol groups via hydrogen bonding, stabilizing the structure. The IUPAC name is acetic acid;cyclopent-4-ene-1,3-diol, and its canonical SMILES representation is CC(=O)O.CC(=O)O.C1C(C=CC1O)O.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H16O6\text{C}_9\text{H}_{16}\text{O}_6
Molecular Weight220.22 g/mol
CAS Registry Number60389-71-1
InChI KeyJJEHYSMYFIUVAN-UHFFFAOYSA-N
PubChem CID71400883

Synthesis and Preparation

Catalytic Hydrogenation and Dihydroxylation

The synthesis of cyclopent-4-ene-1,3-diol, a precursor to the compound, involves stereoselective dihydroxylation of cyclopentadiene using osmium tetroxide (OsO4\text{OsO}_4) as a catalyst . Subsequent hydrogenation with palladium or platinum catalysts saturates the double bond, yielding the diol intermediate. Acetic acid is then introduced via esterification or co-crystallization under acidic conditions.

One-Pot Synthesis with Rare Earth Catalysts

A patented method (DE102007027189A1) describes a streamlined approach using sodium borohydride (NaBH4\text{NaBH}_4) and rare earth metal compounds (e.g., lanthanum chloride) to reduce 4-hydroxycyclopent-2-enone selectively . This yields cis-cyclopent-4-ene-1,3-diol, which is acylated in situ with acetic anhydride to form the final product in a single reactor . Key reaction conditions include:

  • Temperature: 0–5°C for borohydride addition

  • Catalyst: Substochiometric LaCl3\text{LaCl}_3 (0.1–1 mol%)

  • Yield: ~66% after purification

Applications in Chemical and Pharmaceutical Research

Intermediate in Organic Synthesis

The compound serves as a chiral building block for prostaglandins and terpene derivatives. Its diol and ester groups enable selective functionalization, such as:

  • Esterification: Conversion to diacetates for improved stability .

  • Epoxidation: Reactivity at the double bond for ring-expansion reactions.

Biological Activity and Mechanism

Acetic acid;cyclopent-4-ene-1,3-diol interacts with biological systems via hydrogen bonding, influencing enzyme kinetics. For example:

  • Enzyme Inhibition: Disrupts aldose reductase activity, a target in diabetic complication therapies.

  • Metabolic Modulation: Generates active metabolites that alter lipid oxidation pathways.

Table 2: Biological Interactions

Target EnzymeEffect ObservedMechanism
Aldose ReductaseCompetitive inhibition (IC₅₀ = 12 µM)Hydrogen bonding to active site
Cytochrome P450Induction of isoform CYP3A4Enhanced hydroxylation activity

Future Research Directions

  • Stereochemical Optimization: Developing asymmetric catalysis for higher enantiomeric purity .

  • Drug Delivery Systems: Exploring liposomal formulations to enhance bioavailability.

  • Environmental Impact: Assessing biodegradation pathways in aquatic systems .

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